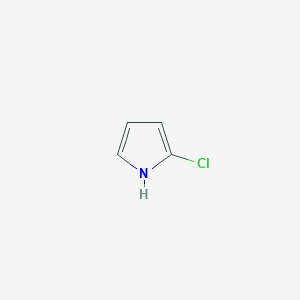
2-Chloro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1H-pyrrole is a useful research compound. Its molecular formula is C4H4ClN and its molecular weight is 101.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
2-Chloro-1H-pyrrole serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity.
Antibacterial Agents
Research has shown that derivatives of pyrrole, including this compound, exhibit promising antibacterial properties. For instance, studies have highlighted the effectiveness of pyrrole derivatives against resistant bacterial strains:
- Phallusialides A-E : Isolated from Micromonospora sp., these pyrrole-derived alkaloids demonstrated significant antibacterial activity against Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 and 64 µg/mL, respectively .
- 4-Chloro-1H-pyrrole-2-carboxylic acid : This compound exhibited antibacterial effects against marine pathogens such as Vibrio parahaemolyticus and Vibrio cholerae, indicating the potential of chlorinated pyrroles in developing new antibiotics .
Antitumor Activity
The compound has also been explored for its antitumor properties. Derivatives such as 4-amino-3-chloro-1H-pyrrole-2,5-dione have shown potential as tyrosine kinase inhibitors, which are crucial in cancer therapy:
- Inhibition of Cancer Cell Lines : Certain derivatives were effective against colon cancer cell lines (e.g., HCT-116) with GI50 values around 1.0−1.6×10−8M, suggesting their potential as targeted antitumor agents .
Chemical Synthesis
The unique structure of this compound allows it to be utilized in various synthetic pathways:
Synthesis of Complex Molecules
This compound can be used as a precursor in synthesizing more complex organic molecules, including dyes and other functional materials:
- Dye Production : Pyrrole derivatives are utilized in the synthesis of dyes used in color photography and other applications due to their ability to form stable complexes .
Regioselective Reactions
The chlorinated pyrrole can participate in regioselective reactions, such as chlorosulfenylation, allowing for the synthesis of diverse compounds with specific functional groups .
Summary of Biological Activities
The biological activities associated with this compound derivatives can be summarized in the following table:
| Compound/Derivative | Activity Type | Target Organism/Cell Line | MIC/GI50 Value |
|---|---|---|---|
| Phallusialides A-E | Antibacterial | MRSA, E. coli | 32 µg/mL (A), 64 µg/mL (B) |
| 4-Chloro-1H-pyrrole-2-carboxylic acid | Antibacterial | V. parahaemolyticus, V. cholerae | 25 µg/mL (V. parahaemolyticus), 50 µg/mL (V. cholerae) |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor | HCT-116 | GI50 ~ 1.0−1.6×10−8M |
特性
IUPAC Name |
2-chloro-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN/c5-4-2-1-3-6-4/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGXRTUGMZEVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481702 |
Source


|
| Record name | 2-CHLOROPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56454-22-9 |
Source


|
| Record name | 2-CHLOROPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













